Phthalimide, N-(azidomethyl)-
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Overview
Description
Phthalimide, N-(azidomethyl)- is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The azidomethyl group attached to the phthalimide core introduces unique reactivity, making this compound valuable in various chemical transformations and research applications.
Mechanism of Action
Target of Action
Phthalimides, including N-(azidomethyl)-phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are known to target cancer cells, exhibiting antiproliferative activity against various types of cancer cells . .
Mode of Action
It is known that phthalimides can induce apoptosis and/or inhibit cell cycle progression . They can also cause irreversibility in the cell cycle, inducing arrest in the S phase .
Biochemical Pathways
It is known that phthalimides can affect the cell cycle and induce apoptosis , which suggests that they may interact with pathways related to cell growth and death.
Pharmacokinetics
The chemical core of phthalimides shows that these structures are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that N-(azidomethyl)-phthalimide may have good bioavailability.
Result of Action
N-(azidomethyl)-phthalimide, like other phthalimides, has been shown to exhibit antiproliferative activity against cancer cells . It can reduce the ability of these cells to form new clones and can induce necrosis and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalimide, N-(azidomethyl)- can be synthesized through several methods. One common approach involves the reaction of phthalimide with azidomethyl reagents under specific conditions. For instance, the reaction of phthalimide with sodium azide and formaldehyde in the presence of a base can yield N-(azidomethyl)phthalimide. The reaction typically requires controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of phthalimide, N-(azidomethyl)- often involves large-scale batch processes. The synthesis may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Phthalimide, N-(azidomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for azide reduction.
Major Products Formed
Substitution: Products include N-substituted phthalimides.
Cycloaddition: Triazole derivatives are formed.
Reduction: The primary amine derivative of phthalimide is produced.
Scientific Research Applications
Phthalimide, N-(azidomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.
Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Comparison with Similar Compounds
Phthalimide, N-(azidomethyl)- can be compared with other azidomethyl derivatives and phthalimide compounds:
Phthalimide: The parent compound lacks the azidomethyl group, making it less reactive in cycloaddition reactions.
N-(Azidomethyl)benzamide: Similar to phthalimide, N-(azidomethyl)- but with a benzamide core, offering different reactivity and applications.
N-(Azidomethyl)maleimide: Contains a maleimide core, which is more reactive in Michael addition reactions compared to phthalimide.
The uniqueness of phthalimide, N-(azidomethyl)- lies in its combination of the phthalimide core and the azidomethyl group, providing a versatile platform for various chemical transformations and research applications.
Properties
IUPAC Name |
2-(azidomethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-12-11-5-13-8(14)6-3-1-2-4-7(6)9(13)15/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJLEUNDCSFOHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181464 |
Source
|
Record name | Phthalimide, N-(azidomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26964-88-5 |
Source
|
Record name | Phthalimide, N-(azidomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalimide, N-(azidomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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